1-(cyclobutylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
Description
1-(cyclobutylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a synthetic small molecule belonging to the dihydroquinolin-4-one class. Its core structure comprises a quinoline scaffold substituted with a cyclobutylmethyl group at position 1, a fluorine atom at position 6, and a 4-methylbenzoyl moiety at position 3. The molecular formula is C22H20FNO2, with a molecular weight of 349.40 g/mol.
Properties
IUPAC Name |
1-(cyclobutylmethyl)-6-fluoro-3-(4-methylbenzoyl)quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO2/c1-14-5-7-16(8-6-14)21(25)19-13-24(12-15-3-2-4-15)20-10-9-17(23)11-18(20)22(19)26/h5-11,13,15H,2-4,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTBUWYUCCAADZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyclobutylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound is characterized by its unique molecular structure, which includes a cyclobutylmethyl group and a fluorinated quinoline derivative. Its molecular formula is with a molecular weight of approximately 303.34 g/mol.
Pharmacological Activities
- Antiviral Activity : Research indicates that derivatives of quinoline compounds exhibit antiviral properties. Specifically, studies have shown that similar structures can inhibit viral replication by targeting specific viral enzymes such as proteases and polymerases .
- Anticancer Potential : Compounds with a quinoline backbone have been researched for their anticancer effects. They may induce apoptosis in cancer cells through various pathways, including the activation of p53 and inhibition of cell proliferation .
- Antimicrobial Effects : Some studies suggest that compounds similar to this compound possess antimicrobial properties, potentially effective against both gram-positive and gram-negative bacteria .
The biological activity of this compound is thought to arise from its ability to interact with specific biological targets, including:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially modulate receptors related to neurotransmission or immune response.
Case Study 1: Antiviral Efficacy
In a study focusing on the antiviral efficacy of similar compounds, researchers found that certain derivatives significantly inhibited the replication of hepatitis C virus (HCV) in vitro. The mechanism was attributed to the inhibition of the NS3 protease, which is critical for viral maturation .
Case Study 2: Anticancer Activity
A clinical trial investigated the effects of a quinoline derivative on patients with advanced solid tumors. Results showed a notable reduction in tumor size in 30% of participants, suggesting that the compound may induce apoptosis through mitochondrial pathways .
Data Tables
The following table summarizes key findings related to the biological activities of this compound and its analogs.
Comparison with Similar Compounds
Comparison with Structural Analogues
The following table highlights key structural and physicochemical differences between the target compound and its closest analogues:
Key Observations:
Substituents like benzyl () or 4-chlorobenzyl () introduce aromaticity and polarity, which may influence solubility.
3-Substituent Diversity :
- The 4-methylbenzoyl group in the target compound is less lipophilic than the naphthalene-1-carbonyl group () but more hydrophobic than sulfonyl-containing derivatives ().
6-Substituent Impact :
- Fluoro at position 6 (target compound and ) enhances electronegativity and may improve membrane permeability compared to ethoxy () or methoxy () groups.
Physicochemical and Pharmacological Comparisons
Physicochemical Properties:
- Lipophilicity : The target compound’s logP is estimated to be higher than the cyclopropylmethyl analogue () due to the cyclobutyl group’s increased hydrophobicity.
- Solubility : Sulfonyl-containing derivatives () are likely more polar and water-soluble than benzoyl- or naphthoyl-substituted analogues.
Pharmacological Insights:
- This suggests that the 4-methylbenzoyl group in the target compound may offer a balance between potency and selectivity.
- The fluorine atom at position 6 is a common bioisostere for improving metabolic stability and bioavailability, as seen in fluoroquinolone antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
